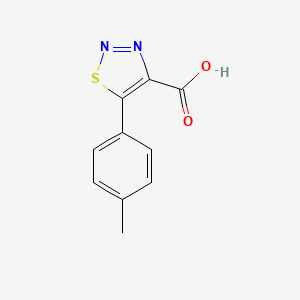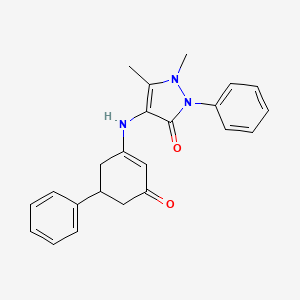
2,3-Dimethyl-4-((3-oxo-5-phenylcyclohex-1-enyl)amino)-1-phenyl-3-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-4-((3-oxo-5-phenylcyclohex-1-enyl)amino)-1-phenyl-3-pyrazolin-5-one, known as DMPCP, is a type of pyrazoline compound that has been the subject of scientific research due to its potential applications in various fields. DMPCP has a unique chemical structure, which gives it unique properties that can be used in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research demonstrates the utility of enaminonitriles and related pyrazolone derivatives in the synthesis of a wide variety of heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines. These compounds are synthesized through various reactions involving key intermediates derived from pyrazolone bases. The ability to generate a diverse set of structures underlines the importance of pyrazolone derivatives in medicinal chemistry and organic synthesis (Fadda et al., 2012).
Antimicrobial and Anticancer Activities
Pyrazolone derivatives have been synthesized and evaluated for their antimicrobial activities. Some studies have found that these compounds exhibit moderate to good antibacterial activities against common bacterial strains such as Escherichia coli and Staphylococcus aureus. This indicates the potential of pyrazolone-based compounds in developing new antimicrobial agents (Asiri & Khan, 2010). Furthermore, novel pyrazolopyrimidine derivatives have been synthesized and shown to possess anticancer activity, highlighting the therapeutic potential of pyrazolone analogs in oncology (Abdellatif et al., 2014).
Molecular Properties and Drug Development
The molecular properties of pyrazolone derivatives, including predictions related to drug-likeness and antimicrobial activity, have been studied to identify potential candidates for drug development. Such studies aim at optimizing the pharmacological profile of these compounds, making them suitable for further development as therapeutic agents (Ahsan et al., 2011).
Eigenschaften
IUPAC Name |
1,5-dimethyl-4-[(3-oxo-5-phenylcyclohexen-1-yl)amino]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-16-22(23(28)26(25(16)2)20-11-7-4-8-12-20)24-19-13-18(14-21(27)15-19)17-9-5-3-6-10-17/h3-12,15,18,24H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEQSDJAWZLMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC(=O)CC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-((3-oxo-5-phenylcyclohex-1-enyl)amino)-1-phenyl-3-pyrazolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Cyclohexyloxy)phenyl]ethan-1-one](/img/structure/B2656618.png)


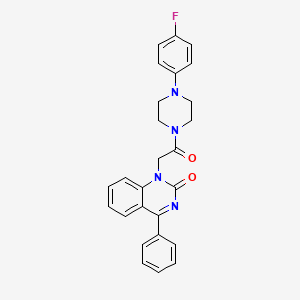
![1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2656625.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2656626.png)
![1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2656627.png)
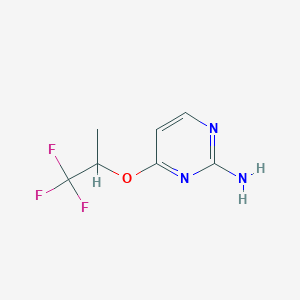
![4-[(5-Bromopyridin-2-yl)oxy]phenol hydrobromide](/img/structure/B2656630.png)
![4-chloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2656633.png)
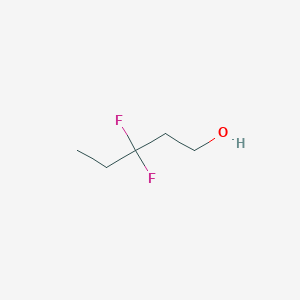
![1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole](/img/structure/B2656635.png)
![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2656636.png)
